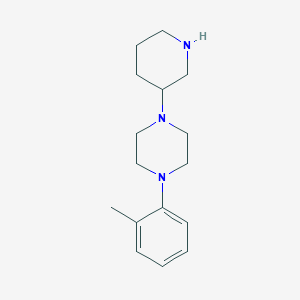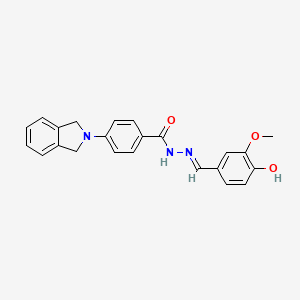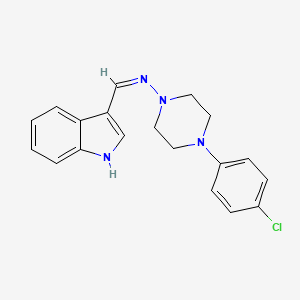
1-(2-methylphenyl)-4-(3-piperidinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-4-(3-piperidinyl)piperazine, commonly known as MPHP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1990s and has since gained attention due to its potential use in scientific research. MPHP has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of MPHP involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
MPHP has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals, which is indicative of its potential stimulant properties. MPHP has also been found to increase heart rate and blood pressure, which can have implications for its potential use in the treatment of cardiovascular disorders.
実験室実験の利点と制限
MPHP has several advantages for use in lab experiments. It has a high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, its potential stimulant properties and effects on cardiovascular function can also be limitations in certain experimental setups.
将来の方向性
There are several future directions for research on MPHP. One potential area of study is its potential use in the treatment of Parkinson's disease. Further research is needed to determine its efficacy and safety in this context. Another area of study is its potential use as a tool for studying the dopamine system in various contexts, such as addiction and reward processing. Additionally, further research is needed to understand the potential long-term effects of MPHP on the brain and other physiological systems.
In conclusion, MPHP is a chemical compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential uses have been studied extensively. Future research is needed to further understand its potential applications and limitations.
合成法
The synthesis of MPHP involves the reaction of 1-(2-methylphenyl)piperazine with 3-piperidinylchloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields of pure MPHP.
科学的研究の応用
MPHP has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the dopamine transporter, which is involved in regulating the levels of dopamine in the brain. MPHP has also been studied for its potential use in the treatment of Parkinson's disease, a neurological disorder that affects the dopamine system.
特性
IUPAC Name |
1-(2-methylphenyl)-4-piperidin-3-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-14-5-2-3-7-16(14)19-11-9-18(10-12-19)15-6-4-8-17-13-15/h2-3,5,7,15,17H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXANXLMMZVSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-trifluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-butanamine](/img/structure/B6113333.png)
![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6113346.png)
![[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6113353.png)

![2-chloro-N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6113367.png)
![2-mercapto-3-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6113381.png)
![N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide](/img/structure/B6113382.png)
![1-(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6113383.png)
![4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B6113387.png)
![2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6113388.png)
![3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B6113396.png)
![N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide](/img/structure/B6113397.png)

